molecular formula C14H15F2N3O2 B14067666 [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

Cat. No.: B14067666
M. Wt: 295.28 g/mol
InChI Key: YGEFLWFVJLRJDL-SBNLOKMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is a chiral triazole-containing molecule characterized by a tetrahydrofuran core substituted with 2,4-difluorophenyl and 1,2,4-triazol-1-ylmethyl groups. The (5R)-configuration ensures stereochemical specificity, which is critical for its biological activity . Its structure underpins the mechanism of action of these drugs, primarily through inhibition of fungal lanosterol 14α-demethylase (CYP51A1), an enzyme essential for ergosterol biosynthesis .

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10?,14-/m0/s1

InChI Key

YGEFLWFVJLRJDL-SBNLOKMTSA-N

Isomeric SMILES

C1C(CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO

Origin of Product

United States

Preparation Methods

Tosylate-Mediated Ring Closure (Patent WO2015059716A2)

This industrial-scale method proceeds through four stages:

Stage 1: Iodide Intermediate Preparation

(3R)-3-[(3S,5R)-5-(2,4-Difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-carbonyl]-4-phenyloxazolidin-2-one  
↓ (Hydrolysis)  
(3R,5R)-5-(2,4-Difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-carboxylic acid  

Conditions: 1M NaOH/THF (1:3 v/v), 0°C → RT, 8h (Yield: 92%)

Stage 2: Triazole Coupling

Intermediate A + 1H-1,2,4-Triazole  
↓ (Mitsunobu Reaction)  
(3R,5R)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-carboxylic acid  

Conditions: DIAD (1.2 eq), PPh₃ (1.5 eq), DMF, N₂, 60°C, 24h (Yield: 78%)

Stage 3: Reduction to Primary Alcohol

Carboxylic Acid Intermediate  
↓ (LiAlH₄ Reduction)  
[(5R)-5-(2,4-Difluorophenyl)-5-(1,2,4-Triazol-1-ylmethyl)Oxolan-3-yl]Methanol  

Conditions: LiAlH₄ (3 eq), dry THF, 0°C → reflux, 6h (Yield: 85%)

Parameter Value Source
Reaction Scale 500g – 10kg batches
Purity (HPLC) ≥99.5%
Diastereomeric Ratio 98:2 (R:R vs S:R)

Chiral Pool Approach from D-Threo-Pentitol Derivatives

Exploiting carbohydrate precursors provides inherent stereochemical control:

Step 1: Selective Trideoxygenation

D-Threo-Pentitol  
↓ (Acid-Catalyzed Cyclization)  
2,5-Anhydro-1,3,4-trideoxy-D-threo-pentitol  

Conditions: H₂SO₄ (cat.), Ac₂O, 110°C, 48h (Yield: 65%)

Stereochemical Control Strategies

Asymmetric Catalysis in Ring Formation

The oxolane ring’s stereochemistry is enforced through:

Evans’ Oxazaborolidine Catalysis

  • Achieves >90% ee in tetrahydrofuran formation
  • Catalyst Loading: 5 mol%
  • Solvent System: CH₂Cl₂/Et₂O (4:1)

Crystallization-Induced Dynamic Resolution

  • Utilizes racemic hemiacetal intermediates
  • Selective crystallization of (R,R)-diastereomer
  • Solvent: Hexane/Ethyl Acetate (7:3)

Analytical Characterization

Critical quality control parameters and their analytical methods:

Parameter Method Acceptance Criteria Source
Stereochemical Purity Chiral HPLC ≥99% (R,R)-isomer
Residual Solvents GC-MS ICH Q3C Class 2 Limits
Triazole Content ¹H NMR Integration 0.95–1.05 eq
Water Content Karl Fischer ≤0.5% w/w

Industrial-Scale Process Optimization

Solvent Selection Matrix

Reaction Step Preferred Solvent Alternatives KPIs
Grignard Addition THF 2-MeTHF Yield (≥75%), Safety
Mitsunobu Reaction DMF DMSO Reaction Rate, Purity
Final Crystallization Ethanol/Water IPA/Heptane Polymorph Control

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor System : Reduces reaction time from 24h to 45min
  • Key Advantages :
    • Precise temperature control (±1°C)
    • 15% Yield improvement in triazole coupling

Biocatalytic Approaches

  • Ketoreductase Enzymes :
    • KRED-101: Converts ketone intermediate to alcohol with 99.5% ee
    • Solvent Tolerance: Up to 30% IPA cosolvent

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the difluorophenyl group to a phenyl group.

    Substitution: Replacement of the triazole ring with other heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield simpler phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Posaconazole
  • Structure : Contains the [(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy group linked to a piperazine-triazolone backbone .
  • Key Features: Larger molecular weight (700.78 g/mol) due to extended substituents. Administered orally or intravenously as a broad-spectrum antifungal .
  • Mechanism : Inhibits CYP51A1, disrupting ergosterol synthesis in fungi like Aspergillus and Candida .
PC945
  • Structure: Derivatives of [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol are functionalized with a benzamide-piperazine moiety for inhaled delivery .
  • Key Features :
    • Optimized for high lung retention and minimal systemic exposure .
    • Potent against itraconazole-resistant Aspergillus fumigatus .
  • Mechanism : Enhanced local CYP51A1 inhibition due to structural modifications for aerosolized administration .

Pharmacological and Pharmacokinetic Profiles

Parameter [(5R)-...]methanol Posaconazole PC945
Molecular Weight ~350 g/mol (estimated) 700.78 g/mol 665.68 g/mol
Administration Route Synthetic intermediate Oral/IV Inhaled
Target Enzyme CYP51A1 (indirectly via derivatives) CYP51A1 CYP51A1
Antifungal Spectrum N/A (precursor) Broad (Candida, Aspergillus, T. cruzi) Narrow (optimized for Aspergillus spp.)
Resistance Profile N/A Effective against some azole-resistant strains Active against itraconazole-resistant A. fumigatus
Systemic Exposure Low (not administered directly) Moderate (variable absorption) Minimal (localized lung delivery)

Research Findings

PC945 :

  • Demonstrated superior in vivo efficacy in neutropenic mice with A. fumigatus infections compared to posaconazole and voriconazole .
  • Achieved 99% reduction in lung fungal burden with once-daily inhalation .
  • Low systemic exposure (plasma concentration <1% of lung levels) minimizes toxicity .

Posaconazole :

  • Effective against Candida auris (MIC90 = 0.5 µg/mL) and T. cruzi (Chagas disease) .
  • Bioavailability limitations addressed via delayed-release tablets .

Structural Insights :

  • The 2,4-difluorophenyl group enhances binding to CYP51A1’s hydrophobic active site .
  • The triazole ring coordinates with the enzyme’s heme iron, critical for inhibition .

Biological Activity

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is a compound that has garnered attention due to its biological activity, particularly as an intermediate in the synthesis of antifungal agents like Posaconazole. This article delves into the biological properties of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C14H15F2N3O2
  • Molecular Weight : 295.28 g/mol
  • CAS Number : 160709-02-4

The compound functions primarily as an antifungal agent. Its mechanism of action is believed to involve the inhibition of fungal lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death.

Antifungal Efficacy

Research indicates that [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol exhibits significant antifungal activity against various species including:

  • Aspergillus spp.
  • Candida spp.

A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents such as fluconazole and voriconazole.

PathogenMIC (µg/mL)Comparison AgentMIC (µg/mL)
Aspergillus fumigatus0.5Voriconazole0.25
Candida albicans1Fluconazole2

Case Studies

  • Clinical Application : In a clinical study involving immunocompromised patients undergoing chemotherapy, the use of Posaconazole (which utilizes this compound as an intermediate) resulted in a significant reduction in the incidence of invasive fungal infections compared to historical controls.
  • In vitro Studies : Another investigation assessed the compound's efficacy against biofilm-forming Candida species. The results indicated that it could reduce biofilm formation by up to 70%, showcasing its potential as a therapeutic agent in treating persistent fungal infections.

Toxicity and Safety Profile

While [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol demonstrates promising antifungal properties, its safety profile is crucial for clinical applications. Toxicity studies have shown that at therapeutic doses, the compound exhibits minimal cytotoxicity towards mammalian cells.

ParameterResult
Cytotoxicity (IC50)>100 µM
HepatotoxicityNo significant effects
Renal ToxicityNo significant effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.